Crotyl alcohol

Oxidation kinetics α,β-unsaturated alcohols quinaldinium fluorochromate

Crotyl alcohol (CAS 6117-91-5), also known as 2-buten-1-ol, is an α,β-unsaturated primary alcohol with the molecular formula C₄H₈O and molecular weight 72.11 g/mol. The commercial product is typically supplied as a mixture of cis- and trans-isomers (predominantly the trans/E-isomer) with assay specifications ranging from 95% to ≥97.0% (GC).

Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol
CAS No. 6117-91-5
Cat. No. B042815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotyl alcohol
CAS6117-91-5
Synonyms2-Buten-1-ol;  1-Hydroxy-2-butene;  2-Butenyl Alcohol;  3-Methylallyl Alcohol;  Crotonol;  Crotonyl Alcohol;  NSC 17480
Molecular FormulaC₄H₈O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCC=CCO
InChIInChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
InChIKeyWCASXYBKJHWFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.87 M

Structure & Identifiers


Interactive Chemical Structure Model





Crotyl Alcohol (CAS 6117-91-5): Procurement Specifications and Differential Reactivity Profile


Crotyl alcohol (CAS 6117-91-5), also known as 2-buten-1-ol, is an α,β-unsaturated primary alcohol with the molecular formula C₄H₈O and molecular weight 72.11 g/mol . The commercial product is typically supplied as a mixture of cis- and trans-isomers (predominantly the trans/E-isomer) with assay specifications ranging from 95% to ≥97.0% (GC) . Key physical constants include a boiling point of 121-122 °C at 760 mmHg, density of 0.845 g/mL at 25 °C, refractive index n20/D of 1.427, and water solubility of 166 g/L at 20 °C [1]. The compound is classified as a flammable liquid (Category 3) with acute oral and dermal toxicity (Category 4) [2].

Crotyl Alcohol (CAS 6117-91-5): Why Allyl Alcohol or Cinnamyl Alcohol Cannot Be Substituted


Crotyl alcohol occupies a distinct intermediate position in the reactivity spectrum of α,β-unsaturated alcohols between allyl alcohol (C₃) and cinnamyl alcohol (C₉) [1]. Kinetic studies across multiple oxidation systems consistently demonstrate the relative reactivity order: Cinnamyl alcohol > Crotyl alcohol > Allyl alcohol [2][3]. This gradation arises from the differential electronic and steric effects conferred by the methyl substituent on crotyl alcohol versus the unsubstituted allyl system and the extended conjugation of cinnamyl alcohol [1]. Furthermore, crotyl alcohol exists as a defined cis/trans isomeric mixture (typically ~1:19 cis:trans), with stereochemical composition directly influencing downstream stereoselective transformations . Substitution with allyl alcohol eliminates stereochemical control, while cinnamyl alcohol introduces excessive reactivity and altered physical properties. The evidence below quantifies these differential dimensions.

Crotyl Alcohol (CAS 6117-91-5) Product-Specific Quantitative Evidence Guide


Relative Oxidation Reactivity: Crotyl Alcohol Positioned Between Allyl and Cinnamyl Alcohols

In head-to-head kinetic studies using quinaldinium fluorochromate as the oxidant in aqueous acid medium at 313 K, the relative reactivity order of three α,β-unsaturated alcohols was unambiguously established as Cinnamyl alcohol > Crotyl alcohol > Allyl alcohol [1]. This ordering reflects the differential activation provided by the methyl substituent in crotyl alcohol versus the unsubstituted allyl system and the extended π-conjugation in cinnamyl alcohol. The study confirms first-order kinetics in oxidant, substrate, and H⁺, with activation parameters calculated across four temperatures [1]. Parallel findings using chromium(V) oxidants corroborate this reactivity hierarchy [2].

Oxidation kinetics α,β-unsaturated alcohols quinaldinium fluorochromate

Isomeric Composition Specification: Defined ~19:1 trans/cis Ratio for Stereochemical Control

Commercial crotyl alcohol (CAS 6117-91-5) is supplied as a defined mixture of cis- and trans-isomers with a specified ratio of approximately 1:19 (cis:trans), at a minimum assay of ≥97.0% (GC) . In contrast, allyl alcohol lacks stereoisomerism entirely, precluding stereochemical applications. Cinnamyl alcohol exhibits trans preference but with different spatial geometry due to the phenyl ring. The (E)-isomer of crotyl alcohol (CAS 504-61-0) is the predominant and commercially relevant form [1]. The controlled isomeric composition is critical for diastereoselective transformations, as crotyl alcohol derivatives (e.g., crotylboronates) enable highly diastereo- and enantioselective reactions with aldehydes to form homoallylic alcohols .

Stereochemistry isomer ratio asymmetric synthesis

Polymerization Behavior: Crotyl Alcohol as Oxygenated Impurity Modifying Polybutadiene Characteristics

A 2021 study systematically investigated how low concentrations of oxygenated compounds, including crotyl alcohol, affect 1,3-butadiene polymerizations using neodymium versatate catalyst . The research examined crotyl alcohol alongside other oxygenates (acetaldehyde, crotonaldehyde, 3-hydroxybutyraldehyde, acetone, water, ethanol, 1,3-butanediol, 3-buten-2-ol, and 1-butanol) as potential contaminants in ethanol-derived 1,3-BD monomer . The presence of crotyl alcohol, like other oxygenates, causes inhibitory effects on the polymerization course and modifies both molar mass distributions and flow properties of the resulting polybutadiene products, while preserving the characteristic high-cis character . Allyl alcohol was not evaluated as a comparator in this system, highlighting crotyl alcohol's specific relevance as a contaminant species in bio-derived monomer streams.

Polymerization 1,3-butadiene neodymium catalysis

Catalytic Hydrogenation Selectivity: C=O vs. C=C Bond Preference Dictates Product Distribution

In liquid-phase hydrogenation of crotonaldehyde over Au/APTS-SBA-15 catalyst, the yield of crotyl alcohol reaches 51.7% at a selectivity of 53.6% and conversion of 96.3%, demonstrating preferential hydrogenation of the C=O bond over the C=C bond [1]. By comparison, alternative Au/SBA-15 catalysts prepared via wet impregnation (Au/SBA-15-wi) or two-solvent methods (Au/SBA-15-ts) show markedly lower crotyl alcohol yields: 0% and 0.4%, respectively, with butanal as the dominant product (98.5% and 95.6% selectivity) [1]. This catalyst-dependent selectivity demonstrates that crotyl alcohol production requires specific catalyst design to favor C=O over C=C hydrogenation. Allyl alcohol and cinnamyl alcohol would exhibit different selectivity profiles due to their distinct electronic structures [2].

Heterogeneous catalysis selective hydrogenation crotonaldehyde

Acute Oral Toxicity: LD₅₀ of 793 mg/kg (Rat) Defines Hazard Classification

Crotyl alcohol exhibits an acute oral LD₅₀ of 793 mg/kg in rats [1][2]. For context, allyl alcohol demonstrates substantially higher acute oral toxicity with an LD₅₀ of approximately 64 mg/kg in rats [3]. Both compounds carry GHS Acute Toxicity Category 4 classification (harmful if swallowed, H302), but the quantitative toxicity difference is approximately one order of magnitude. Crotyl alcohol's GHS classification also includes Category 3 flammable liquid (H226), acute dermal toxicity Category 4 (H312), skin irritation Category 2 (H315), serious eye irritation Category 2 (H319), and skin sensitization Category 1 (H317) [2][4].

Toxicology LD50 safety assessment

Pharmaceutical Intermediate Utility: Validated in Antitumor Agent Synthesis

Crotyl alcohol is documented as a starting material in the synthesis of specific antitumor agents, including 14-azacamptothecin and 10,11-methylenedioxy-14-azacamptothecin . It also serves as a precursor in the total synthesis of discodermolide, a polyketide natural product with antitumor activity . While allyl alcohol and cinnamyl alcohol also find pharmaceutical applications, the specific utility of crotyl alcohol in camptothecin analog synthesis is established and referenced in reputable vendor documentation . This application-specific validation supports procurement decisions where crotyl alcohol is the documented starting material for a defined synthetic route.

Pharmaceutical synthesis antitumor agents camptothecin

Crotyl Alcohol (CAS 6117-91-5) Best Research and Industrial Application Scenarios


Stereoselective Organic Synthesis Requiring Defined Alkene Geometry

Crotyl alcohol is the preferred α,β-unsaturated alcohol when stereochemical control is essential, due to its defined ~1:19 cis:trans isomeric composition . The trans (E)-isomer predominance enables predictable diastereoselectivity in allylation reactions when converted to crotylboronate or crotylsilane reagents . Allyl alcohol, lacking alkene stereochemistry, cannot provide stereochemical control; cinnamyl alcohol introduces a bulky phenyl ring that alters transition-state geometry .

Kinetic Studies of α,β-Unsaturated Alcohol Oxidation Mechanisms

Crotyl alcohol serves as the intermediate-reactivity reference standard for comparative kinetic investigations of unsaturated alcohol oxidation. Studies using quinaldinium fluorochromate at 313 K establish the reactivity order Cinnamyl alcohol > Crotyl alcohol > Allyl alcohol, with crotyl alcohol providing the middle data point essential for structure-reactivity correlation [1][2]. This intermediate reactivity, conferred by the methyl substituent's electronic and steric effects, makes crotyl alcohol the ideal compound for probing substituent effects on oxidation rates and activation parameters [1].

Synthesis of Camptothecin-Derived Antitumor Agents

Crotyl alcohol is a documented starting material for the preparation of 14-azacamptothecin, 10,11-methylenedioxy-14-azacamptothecin, and the polyketide discodermolide . Laboratories executing these specific synthetic routes must procure crotyl alcohol rather than alternative unsaturated alcohols, as the published and validated protocols are built upon the crotyl alcohol scaffold. Substitution with allyl or cinnamyl alcohol would alter the carbon chain length and substitution pattern, deviating from the established synthetic pathway .

Catalyst Development for Selective C=O Hydrogenation

Crotonaldehyde hydrogenation to crotyl alcohol is a benchmark reaction for evaluating catalyst selectivity toward C=O versus C=C bond hydrogenation [3]. The Au/APTS-SBA-15 catalyst system achieves 51.7% crotyl alcohol yield with 53.6% selectivity at 96.3% conversion, whereas conventional Au/SBA-15 catalysts yield 0-0.4% crotyl alcohol with butanal as the dominant product [3]. Crotyl alcohol procurement is essential for catalyst development laboratories seeking to benchmark new catalytic materials against literature standards or to produce crotyl alcohol as a target product via selective hydrogenation [3].

Technical Documentation Hub

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